molecular formula C8H7ClFNO B15232847 6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B15232847
M. Wt: 187.60 g/mol
InChI Key: XOTCMCTXYJXIRP-UHFFFAOYSA-N
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Description

6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound with the molecular formula C8H7ClFNO and a molecular weight of 187.6 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzofuran precursor.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), alkyl halides

Major Products Formed

Scientific Research Applications

6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: The exact pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran: A structurally related compound with similar chemical properties but lacking the chlorine and fluorine substituents.

    6-Chloro-2,3-dihydrobenzo[B]furan: Similar structure but without the fluorine atom.

    7-Fluoro-2,3-dihydrobenzo[B]furan: Similar structure but without the chlorine atom.

Uniqueness

6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

6-chloro-7-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7ClFNO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2

InChI Key

XOTCMCTXYJXIRP-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C(=C(C=C2)Cl)F)N

Origin of Product

United States

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